![molecular formula C14H11F3N4O3S2 B2397098 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2176338-54-6](/img/structure/B2397098.png)
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C14H11F3N4O3S2 and its molecular weight is 404.38. The purity is usually 95%.
BenchChem offers high-quality N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electroluminescence Materials
The compound exhibits interesting properties for electroluminescent devices. Researchers have designed high-efficiency deep-red emissive ionic iridophosphors using 1-(thiophen-2-yl)isoquinoline as the cyclometalating ligand. These iridophosphors, denoted as Ira and Irb, demonstrate remarkable photoluminescence quantum yields (PLQYs) in both solution and aggregated states. The choice of bulky tetraarylborate anions (such as tetraphenylborate and tetrakis(3,5-bis(trifluoromethyl)phenyl)borate) enhances their PLQYs, enabling efficient electroluminescence via a solution-processed approach. These compounds emit intense deep-red room-temperature phosphorescence and serve as promising triplet emitters for high-performance electroluminescent devices .
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Modulators
In the realm of medicinal chemistry, derivatives of this compound have been explored as GIRK channel activators. Specifically, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers have been characterized for their ability to modulate GIRK channels. These channels play a crucial role in neuronal signaling and are implicated in various physiological processes. Further studies are needed to understand the full potential of these derivatives as therapeutic agents .
Mechanism of Action
Target of Action
A similar compound was found to be an activator of theG protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.
Mode of Action
Based on the information about the similar compound, it can be inferred that it might interact with its target (possibly the girk channels) to modulate their activity . This could result in changes in the electrical properties of the cells, affecting their function.
Biochemical Pathways
Given the potential target, it can be speculated that the compound might influence pathways related topotassium ion transport and cellular excitability .
Result of Action
If the compound acts on girk channels as speculated, it could potentially alter theelectrical activity of cells, leading to changes in their function .
properties
IUPAC Name |
N-[(1-thiophen-2-yltriazol-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O3S2/c15-14(16,17)24-11-3-5-12(6-4-11)26(22,23)18-8-10-9-21(20-19-10)13-2-1-7-25-13/h1-7,9,18H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMANVSHBHLYKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide |
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